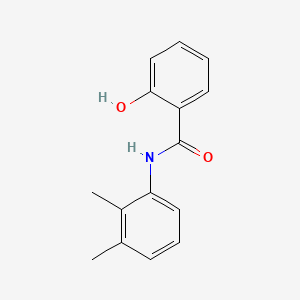

N-(2,3-dimethylphenyl)-2-hydroxybenzamide

Description

N-(2,3-Dimethylphenyl)-2-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxy group at the ortho position of the benzoyl ring and two methyl groups at the ortho and meta positions of the anilino ring. While direct crystallographic data for this specific compound are unavailable in the provided evidence, its structural analogs and derivatives have been extensively studied.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-8-13(11(10)2)16-15(18)12-7-3-4-9-14(12)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCULNLBELTSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the production process. The use of automated systems for reagent addition and product isolation can further streamline the production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,3-dimethylphenyl)-2-hydroxybenzamide has the molecular formula and features a hydroxyl group and an amide functional group, which contribute to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines. For instance, a study highlighted the synthesis of hybrid compounds incorporating this benzamide structure, which demonstrated potent inhibitory effects against nitric oxide production in macrophages, suggesting potential anti-inflammatory properties as well .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways. Specifically, it has shown promise as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid metabolism pathway. These properties suggest potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—including oxidation and reduction—makes it a valuable building block for creating pharmaceuticals and agrochemicals. For example:

- Oxidation : The hydroxyl group can be oxidized to form more reactive intermediates.

- Reduction : The amide group can be reduced to yield amines, which are essential in drug development.

Case Study 1: Hybrid Drug Development

A recent study focused on developing hybrid compounds by linking this compound with non-steroidal anti-inflammatory drugs (NSAIDs). The resulting hybrids exhibited enhanced anti-inflammatory activity with lower cytotoxicity compared to their parent compounds. This study emphasizes the potential of this benzamide derivative in creating novel therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another investigation into the structure-activity relationship of related compounds revealed that modifications on the benzamide structure could significantly influence biological activity. By systematically altering substituents on the aromatic rings, researchers were able to identify derivatives with improved potency against specific biological targets .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for producing specialty chemicals and materials. Its properties make it suitable for developing new polymers and coatings with specific functionalities.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents; anticancer drugs | Targeted therapy; reduced side effects |

| Organic Synthesis | Intermediate for pharmaceuticals; agrochemicals | Versatile building block for complex molecules |

| Enzyme Inhibition | COX/LOX inhibitors | Anti-inflammatory properties |

| Industrial Production | Specialty chemicals; polymer development | Enhanced material properties |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-4-Methylbenzamide

- Structure : Features a methyl group at the para position of the benzoyl ring instead of a hydroxy group.

- Crystal Packing : The two aromatic rings form a dihedral angle of 85.90(5)°, indicating near-perpendicular orientation. This contrasts with the planar arrangement observed in analogs like N-(2,3-dimethylphenyl)-2-methylbenzamide, where the dihedral angle is 5.9(2)° due to steric and electronic effects .

- Hydrogen Bonding : Stabilized by intermolecular N—H⋯O interactions, forming C(4) chains along the c-axis. The absence of a hydroxy group reduces opportunities for additional O—H⋯O or O—H⋯N interactions compared to 2-hydroxy-substituted derivatives .

N-(2,3-Dimethylphenyl)-2-Methylbenzamide

- Structure : Contains a methyl group at the ortho position of the benzoyl ring.

- Conformation: The central amide group (–NH–C=O–) is twisted by 44.0(3)° and 47.1(3)° relative to the planes of the anilino and benzoyl rings, respectively. This distortion is attributed to steric hindrance from the ortho-methyl group .

- Hydrogen Bonding : Forms infinite chains along the b-axis via N—H⋯O bonds, similar to other benzamides .

N-(2,3-Difluorophenyl)-2-Fluorobenzamide

- Structure: Fluorine substituents at the ortho and meta positions on the anilino ring and ortho position on the benzoyl ring.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and influences hydrogen-bonding patterns. For example, F⋯H–N interactions compete with traditional N—H⋯O bonds, altering crystal packing .

- Biological Relevance : Fluorinated analogs are often prioritized in drug discovery due to improved bioavailability and binding affinity .

2-Hydroxy-N-(3-Methoxyphenyl)benzamide

- Structure: Features a hydroxy group at the ortho position of the benzoyl ring and a methoxy group at the meta position of the anilino ring.

- Hydrogen Bonding: The hydroxy group enables O—H⋯O/N interactions, increasing solubility in polar solvents.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Dihedral Angle (°) | Key Interactions | Biological/Functional Notes |

|---|---|---|---|---|---|

| N-(2,3-Dimethylphenyl)-2-hydroxybenzamide | C₁₅H₁₅NO₂ | 241.29 | Not reported | Potential O—H⋯O/N, N—H⋯O | Hypothesized enhanced solubility |

| N-(2,3-Dimethylphenyl)-4-methylbenzamide | C₁₆H₁₇NO | 239.31 | 85.90(5) | N—H⋯O (C(4) chains) | Steric hindrance from para-methyl |

| N-(2,3-Dimethylphenyl)-2-methylbenzamide | C₁₆H₁₇NO | 239.31 | 5.9(2) | N—H⋯O (1D chains) | Twisted amide group due to ortho-methyl |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 251.20 | 96.618(6) | F⋯H–N, N—H⋯O | Enhanced metabolic stability |

| 2-Hydroxy-N-(3-methoxyphenyl)benzamide | C₁₄H₁₃NO₃ | 243.26 | Not reported | O—H⋯O, N—H⋯O | Improved solubility in polar solvents |

Key Findings and Implications

Substituent Position Dictates Conformation :

- Ortho substituents (e.g., –CH₃, –OH) induce significant torsional strain in the amide group, altering dihedral angles and hydrogen-bonding networks .

- Para substituents (e.g., –CH₃) promote perpendicular ring orientations, reducing π-π stacking interactions .

Hydrogen-Bonding Versatility :

- Hydroxy groups enable additional O—H⋯O/N interactions, improving solubility but complicating crystallization .

- Fluorine substituents introduce unconventional F⋯H–N bonds, which can stabilize unique crystal motifs .

Biological Relevance :

Biological Activity

N-(2,3-dimethylphenyl)-2-hydroxybenzamide, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a hydroxyl group attached to a benzene ring. Its molecular formula is C15H17N2O2, and it features a complex aromatic structure that influences its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the amide functionality are crucial for binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and biological context in which the compound is used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens such as Absidia corymbifera and Trichophyton mentagrophytes. These findings suggest potential applications in treating infections caused by resistant organisms .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | High | |

| Absidia corymbifera | Moderate | |

| Trichophyton mentagrophytes | Moderate |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays against various cancer cell lines demonstrated moderate anti-proliferative effects. For example, testing against the SK-N-MC neuroepithelioma cell line revealed that while the compound showed some cytotoxicity, it was less effective compared to established chemotherapeutic agents like desferrioxamine .

Table 2: Anticancer Activity of this compound

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have provided insights into how modifications to the compound's structure can enhance its biological activity. For instance, variations in substituents on the aromatic rings have been shown to significantly affect both antimicrobial and anticancer potency. Compounds with longer alkyl chains or additional hydroxyl groups generally exhibited improved activity due to increased lipophilicity and enhanced interactions with biological targets .

Case Studies

- Antifungal Activity : A study evaluated a series of salicylanilides related to this compound for antifungal activity against clinical isolates. Results indicated that structural modifications could lead to compounds with superior antifungal properties compared to conventional treatments .

- Antiprotozoal Activity : Another investigation focused on related benzamide derivatives against Toxoplasma gondii and Plasmodium falciparum. The results highlighted that certain derivatives showed promising activity against these protozoan parasites, suggesting potential for further development in treating parasitic infections .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-2-hydroxybenzamide with high purity?

Methodological Answer:

- Step 1 : Use a coupling reaction between 2-hydroxybenzoic acid derivatives (e.g., methyl esters or activated acyl chlorides) and 2,3-dimethylaniline. For example, react methyl 3-(chlorocarbonyl)propanoate with 2,3-dimethylaniline in pyridine/CH₂Cl₂ (1 h, room temperature) to form intermediates .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol (slow evaporation at room temperature yields single crystals suitable for X-ray diffraction) .

- Validation : Confirm purity using melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. For example, IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide bond formation .

Q. How can the molecular structure and purity of this compound be validated experimentally?

Methodological Answer:

- X-ray crystallography : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å). Refine data with SHELXL (full-matrix least-squares on F²) to determine bond lengths, angles, and intermolecular interactions (e.g., N-H⋯O hydrogen bonds) .

- Spectroscopy : Compare experimental ¹H NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, amide N-H at δ ~8.2 ppm) with computed values from density functional theory (DFT) .

- Chromatography : Perform HPLC (C18 column, methanol/water mobile phase) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve data contradictions during crystallographic refinement of this compound?

Methodological Answer:

- Check for disorder : Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids or disordered regions .

- Validation tools : Run checkCIF (via IUCr) to identify geometry outliers (e.g., bond length deviations >3σ) and ADDSYM to detect missed symmetry elements .

- Refinement strategy : Apply restraints to hydrogen atoms (riding model) and isotropic displacement parameters for non-H atoms. Use the R1/wR2 convergence criteria (e.g., R1 < 5% for I > 2σ(I)) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Derivative synthesis : Systematically modify substituents on the benzamide (e.g., introduce electron-withdrawing groups at the 4-position) or the dimethylphenyl ring (e.g., halogenation). Use Pd/C-catalyzed hydrogenation or Suzuki-Miyaura coupling for functionalization .

- Bioactivity assays : Screen derivatives against target proteins (e.g., Trypanosoma brucei inhibitors) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., CPPHA for mGlu receptor studies) .

- Data analysis : Perform multivariate regression to correlate substituent Hammett σ values with IC₅₀ or Ki values. Use clustering algorithms to identify pharmacophoric features .

Q. How can intermolecular interactions in this compound crystals inform material properties?

Methodological Answer:

- Hydrogen bonding analysis : Use Mercury or OLEX2 to visualize N-H⋯O chains along the crystallographic b-axis. Calculate interaction energies (e.g., via PIXEL method) to quantify stabilization contributions (~20–30 kJ/mol per H-bond) .

- Thermal analysis : Perform differential scanning calorimetry (DSC) to correlate melting points with packing density. High-density packing (e.g., from π-π stacking) typically increases thermal stability .

- Solubility prediction : Use Hansen solubility parameters derived from crystal lattice energy (calculated with Dmol³ or CASTEP) to optimize solvent selection for formulation .

Q. What computational approaches predict the biological target interactions of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into protein active sites (e.g., mGlu receptors). Validate poses with MD simulations (GROMACS, AMBER) to assess binding stability .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors/donors, hydrophobic regions) with LigandScout. Compare with known inhibitors (e.g., CPCCOEt) to identify scaffold similarities .

- ADMET profiling : Predict logP (ALOGPS), plasma protein binding (SwissADME), and CYP450 inhibition (admetSAR) to prioritize derivatives with favorable pharmacokinetics .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions involving volatile solvents (e.g., CH₂Cl₂) .

- Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic/basic byproducts before transferring to licensed hazardous waste facilities .

- Emergency response : For skin contact, rinse with soap/water (15 min); for eye exposure, use an eyewash station (20 min). Document incidents and consult SDS for antidote recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.